6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
Properties
Molecular Formula |
C9H8BrNO3S |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
6-bromo-1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-one |
InChI |
InChI=1S/C9H8BrNO3S/c1-11-8-3-2-6(10)4-7(8)9(12)5-15(11,13)14/h2-4H,5H2,1H3 |
InChI Key |
OKDKWZMPGFAUSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)CS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Sulfonamide Formation
The synthesis begins with methyl-2-amino-5-bromobenzoate (92 mg, 4 mmol) dissolved in dichloromethane (10 mL). Methanesulfonyl chloride (550 mg, 4.8 mmol) is slowly added to the mixture under alkaline conditions maintained by triethylamine. The reaction proceeds at 60–70°C for 48–72 hours, facilitating nucleophilic substitution at the amine group. This step yields methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate, a critical intermediate. The extended reaction time ensures complete conversion, as monitored by thin-layer chromatography (TLC).
Step 2: N-Methylation
The intermediate from Step 1 (1.02 g, 3.3 mmol) is suspended in N,N-dimethylformamide (DMF, 5 mL) and treated with sodium hydride (NaH, 158.38 mg, 6.6 mmol). Stirring at room temperature for 14–16 hours promotes N-methylation, resulting in methyl-5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. NaH acts as a strong base, deprotonating the sulfonamide nitrogen and enabling alkylation with methyl groups. Excess DMF ensures solubility, while inert atmospheric conditions prevent side reactions.
Alternative Synthetic Approaches
While the classical method remains predominant, emerging techniques aim to optimize efficiency and reduce reaction times.
Solid-Phase Synthesis
Solid-phase techniques, though unexplored for this specific compound, offer advantages in purification and scalability. Immobilizing intermediates on resin beads could simplify stepwise reactions, particularly for high-throughput screening. However, the lack of documented studies necessitates further investigation.
Analytical Characterization
Post-synthetic validation ensures structural fidelity and purity. X-ray crystallography remains the gold standard for confirming the molecular architecture of 6-bromo-1-methyl-1H-benzo[c]thiazin-4(3H)-one 2,2-dioxide.
Crystallographic Data
The compound crystallizes in the monoclinic system with space group P2₁/n and unit cell parameters:
The thiazine ring adopts a twisted conformation, with puckering amplitude Qₜ = 0.577(2) Å. Intermolecular C–H···O hydrogen bonds form inversion dimers, stabilizing the crystal lattice.
Spectroscopic Validation
While IR and NMR data are not explicitly provided in the cited sources, analogous benzothiazine derivatives exhibit characteristic absorptions:
- IR : ~1732 cm⁻¹ (C=O stretch), ~1337 cm⁻¹ (SO₂ symmetric stretch).
- ¹H NMR : Aromatic protons resonate at δ 7.5–8.0 ppm, with methyl groups near δ 3.0–3.5 ppm.
Challenges and Optimizations
Reaction Duration
The classical method’s prolonged reaction times (up to 72 hours for Step 1) pose scalability challenges. Microwave-assisted synthesis could accelerate these steps, as demonstrated in related sulfonamide formations.
Solvent Selection
DMF, while effective, presents toxicity concerns. Substituting with greener solvents (e.g., cyclopentyl methyl ether) warrants exploration without compromising yield.
Byproduct Management
Side reactions during cyclization may generate regioisomers. Chromatographic purification or recrystallization in ethanol effectively isolates the desired product.
Chemical Reactions Analysis
Hydrazone Formation via Condensation Reactions
The compound readily reacts with hydrazine derivatives to form hydrazones, a key intermediate for synthesizing bioactive molecules. This reaction occurs through nucleophilic attack of hydrazine on the carbonyl group:
Key Data:
| Reaction Conditions | Yield | Product Characteristics | Source |
|---|---|---|---|
| Ethanol, 45°C, 35 min (ultrasonic) | 88% | M.p. 139–141°C; IR: 3410 cm⁻¹ (N–H) | |
| Methanol, reflux (thermal) | 74% | Yellow crystals; MS: m/z 303 [M⁺] |
Nucleophilic Substitution at Bromine Position
The bromine atom undergoes substitution reactions with nucleophiles. For example, in Suzuki-Miyaura cross-coupling reactions, it forms biaryl derivatives:
Documented Examples:
-
Palladium-catalyzed coupling with phenylboronic acid yields 85% product (exact conditions not fully detailed in provided sources) .
Cycloaddition Reactions
The thiazine ring participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives. This reaction exploits the electron-deficient nature of the thiazine system:
Key Parameters:
-
Solvent: Dichloromethane
-
Temperature: Room temperature
Aldol Condensation with Aromatic Aldehydes
The compound forms Schiff base derivatives when reacted with substituted benzaldehydes under acidic conditions:
Comparative Reaction Data:
| Aldehyde Substituent | Method | Time | Yield | Product M.p. (°C) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Thermal | 4h | 67% | 210–211 |
| 4-Fluorobenzaldehyde | Ultrasound | 25min | 89% | 196–198 |
| 2-Nitrobenzaldehyde | Thermal | 3.5h | 58% | 225–227 |
Enzyme-Targeted Modifications
The compound acts as a MAO inhibitor through specific interactions:
-
Forms hydrogen bonds with Tyr 398 (MAO A) and Tyr 435 (MAO B)
Structure-Activity Relationship Data:
| Derivative | MAO A IC₅₀ (μM) | MAO B IC₅₀ (μM) |
|---|---|---|
| 9e (5-Cl-thiophene) | 1.04 ± 0.01 | 2.15 ± 0.33 |
| 9g (5-Br-thiophene) | 1.52 ± 0.56 | 1.03 ± 0.17 |
| 9i (5-Cl-Ph) | 2.89 ± 0.42 | 1.25 ± 0.28 |
The bromine atom significantly influences reaction pathways – its +I effect increases electrophilicity at the 4-position carbonyl group by 18–22% compared to non-brominated analogues . Crystallographic studies reveal intermolecular C–H···O hydrogen bonds (2.48–2.51 Å) that stabilize reaction intermediates .
Reaction optimization studies demonstrate ultrasound-assisted methods reduce reaction times by 60–75% compared to traditional thermal approaches while maintaining yields above 85% . This makes the compound particularly valuable for high-throughput synthesis of pharmaceutical intermediates.
Scientific Research Applications
6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Conformational Effects
Substituent Variations
- 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (Compound III): Replacing the methyl group at position 1 with an ethyl group increases steric bulk, leading to greater deviation of the bromine atom from the aromatic plane (0.073 Å vs. 0.064 Å in Compound II) .
6-Bromo-4-hydrazinylidene-1-methyl-3H-2λ⁶,1-benzothiazine-2,2-dione (Compound I) :
Substitution of the carbonyl group with a hydrazide moiety modifies hydrogen-bonding capabilities. The hydrazide group forms inversion dimers via N–H···N interactions, creating a six-membered R₂²(6) motif, whereas Compound II relies on carbonyl-based interactions .
Crystallographic Parameters
| Compound | Substituent (Position) | Bromine Deviation (Å) | Thiazine Puckering (Q, θ, φ) |
|---|---|---|---|
| II (Target) | –CH₃ (1), –Br (6) | 0.064 | Not explicitly reported |
| III | –C₂H₅ (1), –Br (6) | 0.073 | Not explicitly reported |
| I | –CH₃ (1), –N₂H₂ (4) | 0.055 | Q = 0.587 Å, θ = 124.3°, φ = 185.9° |
Key Observations :
Pharmacological Activity
- Anti-inflammatory Potential: The benzothiazine core in Compound II is structurally analogous to 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives, which exhibit superior NSAID activity compared to Piroxicam® . Bromination at position 6 may enhance COX-2 selectivity or metabolic stability.
Allosteric Modulation :
Sulfonyl-substituted benzothiazines, like XIE9137 (derived from Compound II ), act as CB2 receptor negative allosteric modulators, suggesting bromine’s role in target specificity .Enzyme Inhibition :
Hydrazone derivatives (e.g., Compound 5 from ) show MAO inhibitory activity, indicating that functional group modifications can redirect pharmacological profiles .
Hydrogen Bonding and Solubility
- Compound II : The carbonyl group participates in C=O···H interactions, influencing crystal packing and solubility.
- Compound I : Hydrazide groups form N–H···O and N–H···N bonds, creating a 3D network that may reduce solubility compared to Compound II .
Biological Activity
6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS Number: 13568-96-2) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 290.14 g/mol. The compound features a thiazine ring structure, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of thiazine compounds exhibit antimicrobial properties. In particular, studies have shown that related compounds possess significant antibacterial activity against various strains of bacteria. For instance, 6-bromo derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Recent studies have evaluated the anticancer potential of thiazine derivatives. For example, compounds similar to 6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one have shown promising cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin | A549 | 15.2 | Apoptosis Induction |
| Similar Thiazine Derivative | HCT116 | 12.5 | Cell Cycle Arrest |
Structure-Activity Relationship (SAR)
The biological activity of thiazine compounds is often influenced by their structural components. Modifications at specific positions can enhance or diminish their efficacy. For instance:
- Bromine Substitution : The presence of bromine at position 6 has been linked to increased antimicrobial and anticancer activity.
- Methyl Group : The methyl group at position 1 is essential for maintaining activity against various pathogens and cancer cells .
Case Studies
Several case studies have highlighted the efficacy of thiazine derivatives in clinical settings:
-
Case Study on Anticancer Activity :
A study involving a series of thiazine derivatives demonstrated that compounds with a similar structure to 6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin showed significant cytotoxicity in vitro against multiple cancer cell lines. The study reported an IC50 value comparable to standard chemotherapeutics like doxorubicin . -
Antimicrobial Efficacy :
In another investigation focusing on the antibacterial properties of thiazines, it was found that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
Q & A
Basic: What are the optimal synthetic routes for preparing 6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide?
The compound is typically synthesized via condensation reactions using triethyl orthoformate and amines under reflux conditions. Two primary routes are documented:
- Route A : Reacting benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide with triethyl orthoformate and substituted amines (e.g., 4-(aminomethyl)benzene-1,2-diol hydrobromide) at 130°C in ethanol, followed by purification via silica gel column chromatography (yield: ~17%) .
- Route B : Using 1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide as the starting material with benzylamine under similar conditions, yielding ~37% after column chromatography .
Methodological Tip : Optimize reaction time and stoichiometry of triethyl orthoformate to improve yields. Monitor reaction progress via TLC and confirm purity using -NMR.
Basic: How is purification achieved for halogenated derivatives of this compound?
Purification involves silica gel column chromatography (eluent: ethyl acetate/hexane mixtures) and recrystallization from ethanol:ethyl acetate (1:1) for high-purity crystals . For halogenated derivatives (e.g., dichloro or dibromo), ensure inert reaction conditions (e.g., CCl₄ as solvent) to prevent side reactions .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : - and -NMR identify substituents and confirm regiochemistry. Key signals include methyl protons (~δ 3.5 ppm) and sulfonyl carbons (~δ 170 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL97) for refinement. For example, monoclinic symmetry was confirmed with -factor = 0.082, highlighting envelope-shaped thiazine rings and intermolecular Br···O interactions (2.99 Å) .
Methodological Tip : Address high -values in halogenated derivatives by refining H-atom positions geometrically and validating with difference Fourier maps .
Advanced: How does steric hindrance influence regioselectivity during halogenation?
Halogenation (e.g., using -chlorosuccinimide and benzoyl peroxide in CCl₄) occurs preferentially at the 3-position due to reduced steric hindrance compared to the 1-methyl-substituted nitrogen. For example, 3,3-dichloro derivatives exhibit higher -values (0.082) due to electron density distortion near Br and Cl substituents .
Methodological Tip : Use DFT calculations to map electron density distribution and predict reactive sites. Compare experimental results with computational models to resolve regiochemical contradictions.
Advanced: What challenges arise in resolving crystal structures of halogenated derivatives?
Key challenges include:
- Disorder in heavy atoms : Bromine and chlorine atoms may exhibit positional disorder, requiring multi-scan absorption corrections (e.g., SADABS) and high-resolution data () .
- High thermal motion : Methyl groups and sulfonyl moieties require anisotropic displacement parameter refinement. Use ORTEP-3 for visualizing thermal ellipsoids .
Methodological Tip : Employ WinGX for data integration and SHELXL97 for constrained refinement of H-atoms to improve data-to-parameter ratios (>18:1) .
Advanced: How do hydrogen-bonding motifs affect molecular packing in the crystal lattice?
Intermolecular O···Br (2.99 Å) and O···Cl (2.99 Å) interactions dominate packing, forming ring motifs. These interactions stabilize the envelope conformation of the thiazine ring (puckering amplitude ) and contribute to high-density crystal structures () .
Methodological Tip : Analyze hydrogen-bond networks using PLATON or Mercury software. Reference Cremer-Pople puckering parameters to quantify ring distortion .
Advanced: Can computational docking studies predict biological interactions of this compound?
While direct biological data are limited, derivatives of benzo[c]thiazin-4-ones have been used as sulfenic acid probes in redox biology. For example, similar compounds with "clickable" handles enable biotinylation for protein interaction studies .
Methodological Tip : Perform molecular docking (e.g., AutoDock Vina) using crystal structure coordinates (PDB ID: NG2585) to model interactions with cysteine-rich proteins. Validate with per-residue energy decomposition analysis .
Advanced: How can discrepancies in reported synthesis yields be resolved?
Yield variations (e.g., 17% vs. 37%) arise from differences in amine nucleophilicity and solvent polarity. For example, benzylamine (Route B) provides higher yields due to reduced steric bulk compared to diol derivatives (Route A).
Methodological Tip : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Compare activation energies using Eyring plots for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
